

Overview of Sterically Hindered Ligands in Recent Research

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Compound Focus: Bimesityl

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Ligand Type / Complex	Core Structure / Metal	Key Application / Function	Notable Experimental Findings / Performance Data
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| **3N Ligands (L1-L4)** [1] | Pyridyl-/Imidazolyl-based ligands with Cu(II) | Enzyme-substrate models for quercetin 2,4-dioxygenase (2,4-QueD) [1] | • **Dioxygenation rate** ($k_{\text{obs}} \times 10^{-3} \text{ s}^{-1}$ in DMF at 80 °C): L3: 9.19 ± 0.02 (fastest); L1: 2.03 ± 0.04 ; L2: 0.58 ± 0.04 ; L4: 0.56 ± 0.05 (slowest) [1] | • **Key Factor:** Basicity and steric bulk of the N-donor group dictate reactivity. Imidazole (L3) enhances π -back bonding, while methyl/benzo groups (L2, L4) hinder O_2 approach [1]. || **Sterically Hindered Phenol Lipids (SHP-s-R)** [2] | Phenol-based lipid with quaternary ammonium moiety | Multi-target agents against Alzheimer's Disease (Cholinesterase inhibitors with antioxidant properties) [2] | • **AChE Inhibition:** SHP-2-16 showed the best IC_{50} for human AChE and 30-fold selectivity over human BChE [2]. | • **In Vivo Results:** Nanoparticles administered intranasally (8 mg kg^{-1}) significantly reduced scopolamine-induced dementia in rats (Morris water maze test) [2]. || **2,2',6,6'-Tetramethyl-4,4'-biphenyldicarboxylate (Me₄BPDC)** [3] | Non-planar biphenyl dicarboxylate in Zn/Cu Metal-Organic Frameworks (MOFs) | Porous coordination polymers for gas sorption [3] | • **BET Surface Area:** Zn-MOF: $1735 \text{ m}^2/\text{g}$; Cu-MOF: $1041 \text{ m}^2/\text{g}$ [3]. | • **Gas Sorption (77 K, 1 bar):** H_2 uptake: Zn-MOF: 1.26 wt%; Cu-MOF: 1.02 wt% [3]. || **2-Methylimidazole, tert-Butylamine** (Historical Context) [4] | Hindered ligands with Ferrous Heme (Fe(II)) | Model systems for high-spin ferrous heme proteins (1975 study) [4] | • Forms penta-coordinate strong-field complexes at ambient temperature,

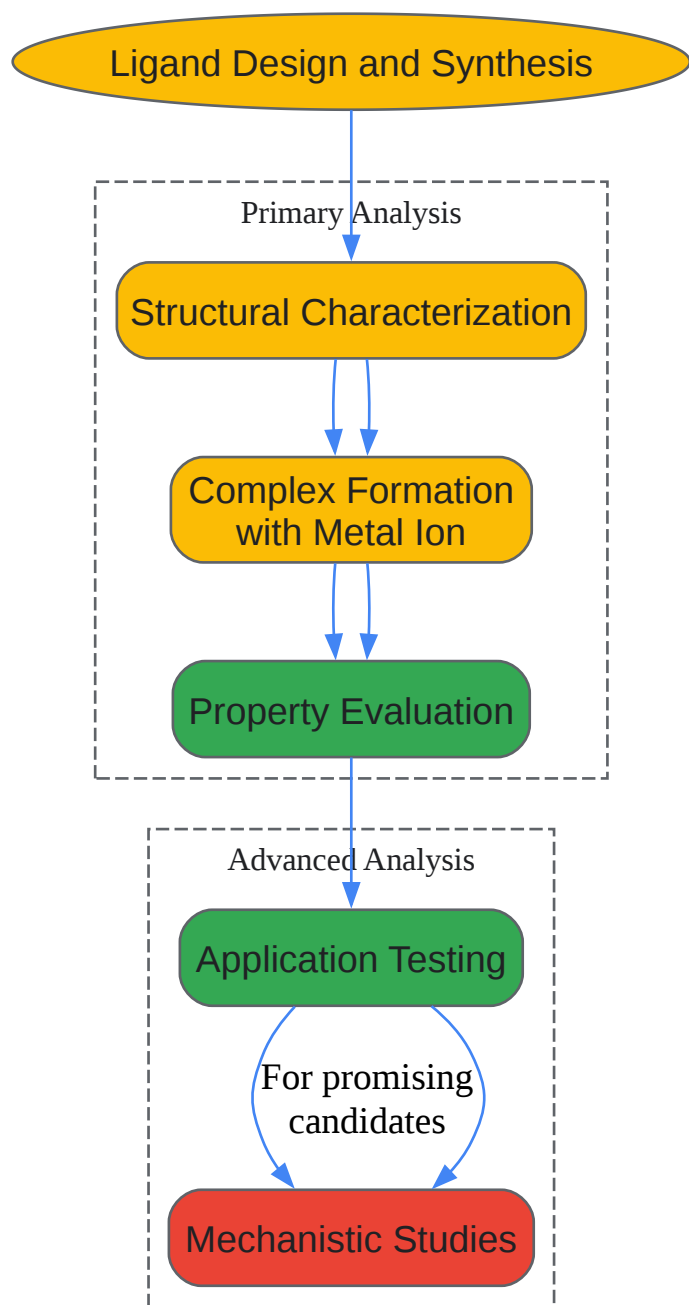
mimicking high-spin state [4]. • Spectra change to low-spin hemochrome characteristics at low temperature (77 K) [4]. |

Experimental Insights and Methodology

Based on the search results, here are the experimental approaches used to characterize these ligands.

- **For Copper(II)-flavonolate Complexes [1]:**
 - **Synthesis & Characterization:** Complexes were prepared and characterized, with single-crystal X-ray diffraction used to determine geometry (e.g., trigonal bipyramidal distorted square pyramidal for complex 2) [1].
 - **Kinetic Studies:** Dioxygenation rates (k_{obs}) were determined by monitoring the reaction in DMF solution at 80°C under excess dioxygen [1].
 - **Computational Studies:** A reaction pathway involving single-electron transfer (SET) from flavonolate to dioxygen was proposed and supported by computational data [1].
- **For Sterically Hindered Phenol Lipids [2]:**
 - **Enzyme Inhibition Assays:** Measurement of IC_{50} values for human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to determine inhibitory potency and selectivity [2].
 - **Molecular Modeling:** Simulation of compound binding to human AChE to confirm interaction with both the catalytic active site and peripheral anionic site [2].
 - **In Vivo Testing:** Assessment of cognitive improvement in a rat model of Alzheimer's disease using the Morris water maze test after intranasal administration of nanoparticle formulations [2].

The experimental workflow for studying such ligands generally follows a sequence from synthesis to application testing, which can be visualized in the diagram below.



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